molecular formula C5H9N5O B3267637 2,5,6-triamino-3-methylpyrimidin-4(3H)-one CAS No. 45864-29-7

2,5,6-triamino-3-methylpyrimidin-4(3H)-one

Cat. No. B3267637
CAS RN: 45864-29-7
M. Wt: 155.16 g/mol
InChI Key: NGGRKPGEGTWGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-triamino-3-methylpyrimidin-4(3H)-one, also known as TAP, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. TAP is a pyrimidine derivative that has three amino groups attached to its pyrimidine ring.

Mechanism of Action

The mechanism of action of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one in different applications varies. In the case of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one-based MOFs, the mechanism of action involves the interaction of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one with metal ions to form a framework that has specific properties such as high surface area and porosity.
In the case of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one as an anticancer agent, the mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the synthesis of DNA, and its inhibition leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In the case of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one-based MOFs, the high surface area and porosity of the framework allow for the efficient adsorption and separation of gases and other molecules.
In the case of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one as an anticancer agent, 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has also been shown to have a synergistic effect with other anticancer agents such as methotrexate.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5,6-triamino-3-methylpyrimidin-4(3H)-one in lab experiments include its high purity and stability, which allow for accurate and reproducible results. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one is also readily available and relatively inexpensive.
The limitations of using 2,5,6-triamino-3-methylpyrimidin-4(3H)-one in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one can also be toxic in high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 2,5,6-triamino-3-methylpyrimidin-4(3H)-one. In the field of materials science, 2,5,6-triamino-3-methylpyrimidin-4(3H)-one-based MOFs can be further optimized for specific applications such as gas storage and separation, catalysis, and drug delivery.
In the field of medicinal chemistry, 2,5,6-triamino-3-methylpyrimidin-4(3H)-one can be further studied for its potential as an anticancer and antiviral agent. The mechanism of action of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one can also be further elucidated to better understand its effects on cancer cells and viruses.
Conclusion:
In conclusion, 2,5,6-triamino-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,5,6-triamino-3-methylpyrimidin-4(3H)-one have been discussed in this paper. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has shown promise in applications such as the synthesis of novel materials, anticancer and antiviral agents, and gas storage and separation.

Scientific Research Applications

2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been studied for its potential applications in various fields. In the field of materials science, 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). 2,5,6-triamino-3-methylpyrimidin-4(3H)-one-based MOFs have shown promise in applications such as gas storage and separation, catalysis, and drug delivery.
In the field of medicinal chemistry, 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been studied for its potential as an anticancer agent. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has also been studied for its potential as an antiviral agent. 2,5,6-triamino-3-methylpyrimidin-4(3H)-one has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

2,5,6-triamino-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-4(11)2(6)3(7)9-5(10)8/h6-7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRKPGEGTWGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329915
Record name 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-triamino-3-methylpyrimidin-4(3H)-one

CAS RN

45864-29-7
Record name 2,5,6-Triamino-3-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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